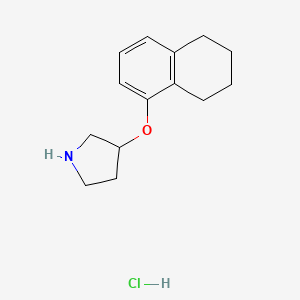

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride

Description

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 5,6,7,8-tetrahydro-1-naphthalenyl (tetralin) moiety attached via an ether linkage at the pyrrolidine’s 3-position. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological studies.

Properties

IUPAC Name |

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12;/h3,5,7,12,15H,1-2,4,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKNJGLDEDJFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2OC3CCNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1-naphthol with pyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:

Solvent: Common solvents used in the synthesis include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include:

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Naphthoquinone derivatives.

Reduction: Saturated naphthalenyloxy-pyrrolidine derivatives.

Substitution: Various substituted naphthalenyloxy-pyrrolidine compounds.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant effects. Specifically, compounds similar to 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride have been shown to selectively affect serotonin receptors (5-HT2C receptors), which are implicated in mood regulation and affective disorders .

2. Blood Coagulation Factor Xa Inhibition

The compound has been studied for its potential as an inhibitor of blood coagulation factor Xa. This application is particularly relevant for developing anticoagulant therapies that can prevent thrombosis without the side effects associated with traditional anticoagulants .

3. Neuroprotective Effects

Studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions starting from naphthalene derivatives. The preparation methods often include:

- Starting Materials : 5,6,7,8-tetrahydro-1-naphthol.

- Reagents : Various alkylating agents and solvents.

- Conditions : Controlled temperature and reaction times to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Receptors: Interact with specific receptors in biological systems, modulating their activity.

Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

Modulate Signaling Pathways: Influence signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1461706-23-9) serves as a relevant comparator due to shared tetralin and pyrrolidine motifs. Key distinctions include:

| Property | 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine HCl | 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid HCl |

|---|---|---|

| Molecular Formula | C₁₄H₂₀ClNO | C₁₆H₂₂ClNO₂ |

| Molecular Weight | ~253.8 g/mol | 295.80 g/mol |

| Substituents | Ether linkage (C–O–C) at pyrrolidine C3 | Methyl linkage (C–CH₂–C) at pyrrolidine C1; carboxylic acid at C3 |

| Functional Groups | Ether, pyrrolidine, hydrochloride salt | Carboxylic acid, methyl, pyrrolidine, hydrochloride salt |

| Key Structural Features | Direct oxygen bridge to tetralin | Extended methyl spacer and ionizable carboxylic acid group |

Conversely, the carboxylic acid group in the comparator improves water solubility and may facilitate ionic interactions with biological targets .

Pharmacological Implications (Speculative)

- Target Compound : The ether linkage may favor passive diffusion across the blood-brain barrier (BBB), making it a candidate for CNS-active drugs.

- Comparator Compound : The carboxylic acid group could enhance binding to polar targets (e.g., enzymes or transporters) but may limit BBB penetration.

No direct bioactivity data are available for either compound; however, tetralin derivatives are frequently explored in serotonin or dopamine receptor modulation due to their rigid, aromatic scaffolds.

Biological Activity

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20ClNO

- Molecular Weight : 217.31 g/mol

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

- Mechanism : The compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or DNA replication.

- Case Study : A series of pyrrolidine derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potency with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .

Neuroprotective Effects

Research has suggested potential neuroprotective properties:

- Mechanism : It may act through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

- Findings : In vitro studies have indicated that related compounds can protect against neuronal cell death induced by excitotoxicity .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as topoisomerase IV and DNA gyrase, which are critical for bacterial DNA replication .

- Receptor Modulation : There is evidence suggesting that the compound may interact with various receptors in the central nervous system, potentially influencing neurotransmission .

Data Table: Biological Activities Overview

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound analogues against various strains of bacteria. The findings highlighted that certain structural modifications significantly enhanced activity against MRSA compared to standard antibiotics like linezolid.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of related compounds resulted in a marked reduction in neuronal loss and improved behavioral outcomes. This suggests a promising avenue for further research into therapeutic applications for neurodegenerative diseases.

Q & A

Q. What are the recommended safety protocols for handling 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Ventilation : Work in a fume hood or ensure local exhaust ventilation to prevent inhalation of vapors or aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite), collect in sealed containers, and dispose of as hazardous waste. Avoid environmental release .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyrrolidine ring protons (δ 1.5–3.5 ppm) and tetrahydro-naphthalene aromatic protons (δ 6.5–7.5 ppm). Compare with literature data for analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO·HCl: ~268.7 g/mol) .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing the compound’s receptor selectivity in G protein-coupled receptor (GPCR) studies?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ligands) in membrane preparations from cells expressing target GPCRs (e.g., ROR family receptors). Measure displacement curves to calculate IC values .

- Functional Assays : Employ cAMP or calcium flux assays to evaluate agonism/antagonism. For example, monitor changes in intracellular cAMP levels using FRET-based biosensors .

- Structural Analog Comparison : Compare binding affinities with structurally related compounds (e.g., LG100268 or TTNPB) to infer critical pharmacophores .

Q. How can fluorinated derivatives of this compound be synthesized to enhance metabolic stability for in vivo studies?

- Methodological Answer :

- Electrophilic Fluorination : Introduce fluorine at the naphthalene ring using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 12 hours .

- Post-Synthetic Modification : React the hydroxyl group of the parent compound with trifluoromethylating agents (e.g., Togni’s reagent) under palladium catalysis .

- Characterization : Validate fluorination via -NMR and X-ray crystallography (if crystalline) to confirm regioselectivity .

Q. What analytical approaches resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in serum or tissue homogenates. Compare with in vitro activity .

- Dose-Response Reconciliation : Conduct staggered dosing in animal models to align in vivo efficacy with in vitro IC values, adjusting for plasma half-life .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.